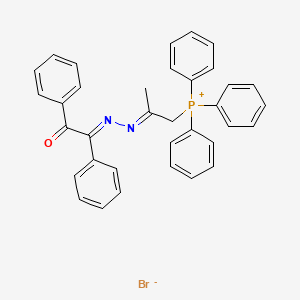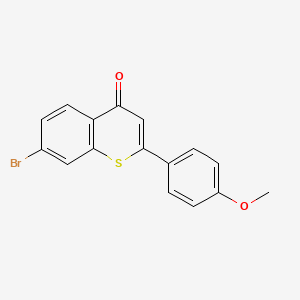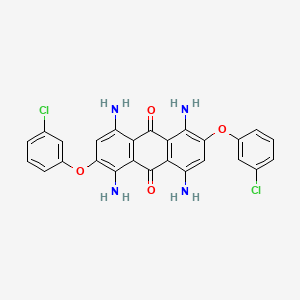phosphanium bromide CAS No. 81658-46-0](/img/structure/B13139527.png)
[(2S)-3-Hydroxy-2-methylpropyl](triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((S)-(-)-3-HYDROXY-2-METHYLPROPYL)-TRIPH is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its unique stereochemistry and functional groups, which make it a valuable intermediate in the synthesis of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((S)-(-)-3-HYDROXY-2-METHYLPROPYL)-TRIPH typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of a ketone precursor using a chiral reducing agent. The reaction is usually carried out under mild conditions to prevent racemization.
Industrial Production Methods
In an industrial setting, the production of ((S)-(-)-3-HYDROXY-2-METHYLPROPYL)-TRIPH can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and purity. The use of recyclable catalysts and solvents also makes the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
((S)-(-)-3-HYDROXY-2-METHYLPROPYL)-TRIPH undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in more saturated alcohols.
Aplicaciones Científicas De Investigación
Chemistry
((S)-(-)-3-HYDROXY-2-METHYLPROPYL)-TRIPH is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds.
Biology
In biological research, ((S)-(-)-3-HYDROXY-2-METHYLPROPYL)-TRIPH is used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound for understanding the role of stereochemistry in biochemical processes.
Medicine
The compound has potential applications in the development of pharmaceuticals, particularly in the synthesis of chiral drugs. Its ability to interact with biological targets in a stereospecific manner makes it a promising candidate for drug development.
Industry
In the industrial sector, ((S)-(-)-3-HYDROXY-2-METHYLPROPYL)-TRIPH is used in the production of fine chemicals and specialty materials. Its unique properties make it suitable for use in various manufacturing processes.
Mecanismo De Acción
((S)-(-)-3-HYDROXY-2-METHYLPROPYL)-TRIPH exerts its effects through interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (®-(+)-3-HYDROXY-2-METHYLPROPYL)-TRIPH
- 3-HYDROXY-2-METHYLPROPYL-TRIPH (racemic mixture)
- 2-METHYLPROPYL-TRIPH
Uniqueness
((S)-(-)-3-HYDROXY-2-METHYLPROPYL)-TRIPH is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Compared to its enantiomer (®-(+)-3-HYDROXY-2-METHYLPROPYL)-TRIPH, the (S)-(-) form may exhibit different biological activities and reactivity profiles. The racemic mixture, on the other hand, lacks the stereospecificity that is crucial for certain applications.
Propiedades
Número CAS |
81658-46-0 |
|---|---|
Fórmula molecular |
C22H24BrOP |
Peso molecular |
415.3 g/mol |
Nombre IUPAC |
[(2S)-3-hydroxy-2-methylpropyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C22H24OP.BrH/c1-19(17-23)18-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,19,23H,17-18H2,1H3;1H/q+1;/p-1/t19-;/m0./s1 |
Clave InChI |
KLRCNKUKJUSLOA-FYZYNONXSA-M |
SMILES isomérico |
C[C@@H](CO)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
SMILES canónico |
CC(CO)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13139451.png)





![Phenyl[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B13139500.png)


![6-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B13139505.png)


![N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13139524.png)
